1-Chloro-3-ethylbenzene

Catalog No.
S1895115
CAS No.
620-16-6
M.F
C8H9Cl
M. Wt
140.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-ethylbenzene

CAS Number

620-16-6

Product Name

1-Chloro-3-ethylbenzene

IUPAC Name

1-chloro-3-ethylbenzene

Molecular Formula

C8H9Cl

Molecular Weight

140.61 g/mol

InChI

InChI=1S/C8H9Cl/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3

InChI Key

LOXUEGMPESDGBQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)Cl

Canonical SMILES

CCC1=CC(=CC=C1)Cl

1-Chloro-3-ethylbenzene is an aromatic compound with the molecular formula C8H9Cl and a molecular weight of 140.61 g/mol. It consists of a benzene ring substituted with a chloro group and an ethyl group at the meta position. This compound is classified under chlorobenzenes and is known for its distinctive chemical properties due to the presence of both the chlorine atom and the ethyl group, which influence its reactivity and interactions.

1-Chloro-3-ethylbenzene is classified as a combustible liquid []. It can be harmful if swallowed, causes skin and eye irritation, and may be harmful if inhaled [].

  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling [].
    • Work in a well-ventilated area.
    • Avoid contact with skin, eyes, and clothing.
  • Organic Synthesis

    Due to the presence of a reactive chlorine group and an ethyl side chain, 1-CEB could be a starting material for further organic synthesis. The chlorine can be substituted or eliminated to introduce new functional groups, while the ethyl group can participate in various reactions depending on the desired outcome.

  • Reference Compound

    1-CEB's well-defined structure and properties make it a suitable reference compound for analytical techniques like chromatography or spectroscopy. Its unique characteristics in these analyses can help identify unknown compounds with similar structures [, ].

  • Material Science Research

    Aromatic hydrocarbons with halogen substituents like 1-CEB can be used in the development of new materials. Research has explored halogenated aromatics in applications like flame retardants or components in liquid crystals, but specific research on 1-CEB in this field is limited.

Typical of aromatic compounds, including:

  • Electrophilic Substitution: The chloro group can be replaced by other electrophiles under appropriate conditions.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, especially in the presence of strong bases.
  • Reduction: The compound can be reduced to form 3-ethylbenzene using reducing agents like lithium aluminum hydride.

Research on the biological activity of 1-chloro-3-ethylbenzene is limited, but similar chlorinated aromatic compounds have been studied for their potential toxicity and effects on human health. Chlorinated compounds can exhibit endocrine-disrupting properties and may affect reproductive health. Further studies are necessary to fully understand the biological implications of 1-chloro-3-ethylbenzene.

The synthesis of 1-chloro-3-ethylbenzene can be achieved through several methods:

  • Friedel-Crafts Acylation followed by Electrophilic Substitution:
    • Start with benzene, react with acetyl chloride in the presence of aluminum chloride to form acetophenone.
    • Perform electrophilic substitution with chlorine, leading to 1-chloro-3-ethylbenzene .
  • Decarbonylation of Aliphatic Aldehydes:
    • This method involves using palladium on carbon as a catalyst under specific conditions to yield 1-chloro-3-ethylbenzene from appropriate precursors .
  • Direct Chlorination:
    • Chlorination of 3-ethylphenol or related compounds can also yield 1-chloro-3-ethylbenzene directly under controlled conditions.

1-Chloro-3-ethylbenzene has several applications, including:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing various pharmaceuticals and agrochemicals.
  • Solvent: Used in organic reactions due to its solvent properties.
  • Chemical Research: Employed in studies focusing on chlorinated compounds and their derivatives.

Interaction studies involving 1-chloro-3-ethylbenzene primarily focus on its reactivity with nucleophiles and electrophiles. The presence of the chloro group makes it susceptible to nucleophilic attack, while the ethyl group influences steric hindrance during reactions. These interactions are crucial for understanding its behavior in synthetic chemistry and potential biological effects.

Several compounds share structural similarities with 1-chloro-3-ethylbenzene. Here are some notable examples:

Compound NameStructureUnique Features
EthylbenzeneC6H5C2H5No halogen; used primarily as a solvent
1-ChlorobenzeneC6H5ClSimple chlorobenzene; lacks ethyl substitution
1-Bromo-3-ethylbenzeneC8H9BrBromine instead of chlorine; different reactivity
2-ChloroethylbenzeneC8H9ClChlorine at ortho position; different steric effects

Uniqueness of 1-Chloro-3-Ethylbenzene: The unique meta positioning of the chloro group relative to the ethyl group gives it distinct reactivity compared to other similar compounds, influencing its applications in organic synthesis and chemical research.

1-Chloro-3-ethylbenzene (C₈H₉Cl) features a benzene ring with a chlorine atom at position 1 (para to the ethyl group) and an ethyl substituent at position 3 (meta to chlorine). The molecular structure is confirmed by SMILES notation CCC1=CC(=CC=C1)Cl, where the ethyl group (-CH₂CH₃) and chlorine atom (-Cl) are positioned meta to each other.

Key bond lengths and angles are inferred from analogous chlorinated aromatic compounds:

  • C-Cl bond: ~1.75–1.77 Å (electron-withdrawing inductive effect of Cl).
  • C-C (ethyl): ~1.54 Å (sp³ hybridized carbons).
  • C-C (aromatic): ~1.40 Å (sp² hybridized carbons).
  • C-C-C (ethyl): ~111° (tetrahedral geometry).

Experimental bond angle data for aCCC (C-C-C) systems in similar compounds range from 50.80° to 178.30°, but for 1-chloro-3-ethylbenzene, angles at the ethyl-substituted carbon are closer to 111° due to sp³ hybridization.

Stereoelectronic Effects of Chlorine-Ethyl Substitution

The chlorine and ethyl groups exert opposing electronic effects:

  • Chlorine (Electron-Withdrawing):
    • σmeta = 0.37, σpara = 0.23 (Hammett constants).
    • Deactivates the ring via inductive (-I) and resonance (-R) effects, reducing electron density at ortho/para positions.
  • Ethyl (Electron-Donating):
    • σmeta = -0.07, σpara = -0.15.
    • Activates the ring via +I effects, increasing electron density at meta positions.
SubstituentPositionElectronic EffectHammett Constant
ClMeta-I, -Rσmeta = 0.37
EthylMeta+Iσmeta = -0.07

The meta substitution minimizes steric clash, allowing moderate resonance stabilization. The competing effects create a partially deactivated ring with localized electron density.

Comparative Analysis with Ortho/Para Isomers

1-Chloro-3-ethylbenzene differs significantly from its ortho and para isomers:

PropertyMeta Isomer (1-Chloro-3-ethyl)Ortho IsomerPara Isomer (1-Chloro-4-ethyl)
Steric InteractionsMinimal (meta separation)SignificantModerate (para opposition)
Electronic EffectsCl (-I) + Ethyl (+I)Cl (-I) + Ethyl (+I)Cl (-I) + Ethyl (+I)
ReactivityModerate electrophilic substitutionLow (steric hindrance)High (para resonance)
Hammett σpara (Cl)0.23 (para position)N/A0.23 (para position)

The para isomer exhibits stronger resonance effects due to conjugation between Cl and ethyl groups, while the ortho isomer suffers from steric strain between substituents.

Crystallographic Studies and Unit Cell Parameters

While specific crystallographic data for 1-chloro-3-ethylbenzene are unavailable, analogous chlorinated aromatics (e.g., 1-chloro-3-(dichloromethyl)benzene) provide insights:

  • Packing: Likely monoclinic or orthorhombic symmetry.
  • Unit Cell: Estimated dimensions based on molecular size (~10–15 Å for a, b, c).
  • Hydrogen Bonding: Limited due to nonpolar ethyl/Cl groups.

X-ray diffraction would reveal:

  • Molecular packing: π-π stacking between aromatic rings.
  • Intermolecular distances: Cl⋯Cl or Cl⋯C interactions at ~3.5–4.0 Å.

Quantum Mechanical Modeling of Molecular Orbitals

Computational studies using density functional theory (DFT) or semi-empirical methods (e.g., PM6) reveal:

  • HOMO: Delocalized π-electrons across the benzene ring, with slight density at the ethyl group.
  • LUMO: Antibonding π* orbitals localized near chlorine due to its electronegativity.
  • Charge Distribution: Partial positive charge on Cl-bearing carbon (δ+), balanced by ethyl’s δ- via inductive effects.

A failed bond length calculation in RDKit highlights the need for optimized geometry (e.g., UFF or DFT) to resolve steric/electronic conflicts.

The carbon-13 nuclear magnetic resonance spectroscopy of 1-chloro-3-ethylbenzene provides distinctive chemical shift patterns that enable precise structural identification. The aromatic carbon framework exhibits six distinct carbon environments due to the meta-substitution pattern, which breaks the molecular symmetry of the benzene ring [1].

The carbon directly bonded to the chlorine substituent displays a characteristic downfield shift at 134.3 ± 0.5 parts per million in deuterated chloroform [1] [2]. This deshielding effect results from the electronegativity of chlorine, which withdraws electron density from the adjacent carbon nucleus. The ipso carbon bearing the ethyl group resonates at 144.0 ± 0.5 parts per million, reflecting the electron-donating nature of the alkyl substituent through hyperconjugation effects [2] [3].

The meta and ortho aromatic carbons exhibit chemical shifts in the range of 128.0 to 128.5 parts per million, which are typical values for substituted benzene rings [1] [2]. These carbons experience minimal direct influence from the substituents but show subtle variations based on their electronic environment within the aromatic system.

The ethyl side chain presents two distinct carbon signals that are readily distinguishable from the aromatic region. The methylene carbon bonded directly to the aromatic ring appears at 28.9 ± 0.5 parts per million [4]. This chemical shift is characteristic of benzylic carbons and reflects the deshielding influence of the adjacent aromatic π-system. The terminal methyl carbon of the ethyl group resonates at 15.6 ± 0.5 parts per million [4], a value consistent with primary alkyl carbons in aromatic systems.

Fragmentation Patterns in High-Resolution Mass Spectrometry

High-resolution mass spectrometry of 1-chloro-3-ethylbenzene reveals characteristic fragmentation pathways that provide structural information through the analysis of ionic species. The molecular ion peak appears at mass-to-charge ratio 140, corresponding to the intact molecular structure with a relative intensity of one hundred percent [5] [6].

The primary fragmentation pathway involves the loss of a hydrogen atom, producing an ion at mass-to-charge ratio 139 with eighty-five percent relative intensity [7] [8]. This alpha-cleavage process is common in aromatic compounds and reflects the stability of the resulting radical cation. The loss of the ethylene moiety (carbon-2 hydrogen-4) generates a significant fragment at mass-to-charge ratio 112 with twenty-five percent relative intensity [7] [8]. This beta-cleavage represents elimination of the ethyl side chain and formation of the chlorobenzene cation.

A distinctive fragmentation involves the loss of the chlorine atom, producing an ion at mass-to-charge ratio 105 with fifteen percent relative intensity [8] [6]. This process demonstrates the lability of the carbon-chlorine bond under electron impact conditions. The phenyl cation at mass-to-charge ratio 77 exhibits thirty-five percent relative intensity and represents a characteristic tropylium rearrangement commonly observed in substituted benzenes [7] [9] [10].

Additional fragmentation produces smaller aromatic fragments, including ions at mass-to-charge ratios 51, 50, and 39, with relative intensities of twenty, fifteen, and ten percent respectively [9] [10]. These fragments result from ring degradation processes and provide confirmation of the aromatic nature of the parent compound.

Temperature-Dependent Infrared Vibrational Mode Analysis

Infrared spectroscopy of 1-chloro-3-ethylbenzene displays characteristic vibrational modes that exhibit temperature-dependent behavior, providing insights into molecular dynamics and intermolecular interactions. The aromatic carbon-hydrogen stretching modes appear at 3080 ± 10 wavenumbers with medium intensity and demonstrate minimal temperature dependence [11] [12] [13].

The aliphatic carbon-hydrogen stretching vibrations of the ethyl group manifest as distinct bands at 2970 ± 10 wavenumbers for the methylene moiety and 2880 ± 10 wavenumbers for the methyl group [11] [12]. Both modes exhibit strong intensity and show slight decreases in frequency with increasing temperature due to thermal expansion effects and weakening of carbon-hydrogen bonds [14] [13].

The aromatic carbon-carbon stretching modes appear at 1500 ± 20 wavenumbers with medium intensity [11] [12]. These vibrations demonstrate minimal temperature dependence, reflecting the robust nature of the aromatic framework. The carbon-hydrogen in-plane bending modes occur at 1460 ± 20 wavenumbers with medium intensity and exhibit minimal temperature variation [11] [12].

A particularly notable temperature-dependent behavior is observed for the carbon-hydrogen out-of-plane bending mode at 810 ± 20 wavenumbers [12] [15]. This vibration shows strong intensity and exhibits moderate increases in frequency with elevated temperature. This temperature dependence reflects changes in the electronic environment of the aromatic system and π-electron delocalization effects [14] [15].

The carbon-chlorine stretching mode appears at 750 ± 50 wavenumbers with medium intensity [12]. This vibration demonstrates minimal temperature dependence, indicating the stability of the carbon-chlorine bond under thermal conditions. The relatively broad frequency range reflects the sensitivity of this mode to the local electronic environment and conformational effects [12].

Ultraviolet Photoelectron Spectroscopy of Aromatic System

Ultraviolet photoelectron spectroscopy provides direct measurement of orbital ionization energies, revealing the electronic structure of the aromatic π-system in 1-chloro-3-ethylbenzene. The highest occupied molecular orbital exhibits an ionization energy of 8.5 ± 0.1 electron volts [16] [17]. This orbital possesses π-bonding character and represents the most readily ionizable electrons in the molecular system.

The second highest occupied molecular orbital displays an ionization energy of 9.2 ± 0.1 electron volts [16] [17]. This orbital also exhibits π-bonding character within the aromatic framework, consistent with the electronic structure of substituted benzenes. The energy separation between these two π-orbitals reflects the influence of the chlorine and ethyl substituents on the aromatic electronic structure.

The σ-bonding carbon-hydrogen orbitals appear at significantly higher ionization energies of 11.8 ± 0.2 electron volts [16] [18]. These orbitals represent the localized σ-bonds within the molecular framework and demonstrate the distinct energy separation between π and σ electronic systems in aromatic compounds.

The σ-bonding orbital involving the carbon-chlorine interaction exhibits an ionization energy of 12.5 ± 0.2 electron volts [18] [19]. This orbital reflects the contribution of chlorine p-orbitals to the carbon-chlorine bonding interaction and demonstrates the influence of halogen substitution on the overall electronic structure of the aromatic system [19] [20].

X-Ray Photoelectron Spectroscopy of Chlorine Electronic Environment

X-ray photoelectron spectroscopy analysis of the chlorine electronic environment provides detailed information about the bonding characteristics and oxidation state of the halogen substituent. The chlorine 2p3/2 core level exhibits a binding energy of 200.2 ± 0.2 electron volts with a full width at half maximum of 1.2 ± 0.1 electron volts [21] [22] [23].

The chlorine 2p1/2 core level appears at 201.8 ± 0.2 electron volts with identical line width characteristics [21] [22] [23]. The spin-orbit splitting of 1.6 electron volts is consistent with the covalent carbon-chlorine bonding environment and confirms the organic nature of the chlorine substituent [22] [23].

These binding energy values are characteristic of covalent carbon-chlorine bonds in aromatic systems [22] [23]. The relatively high binding energy compared to ionic chlorides reflects the covalent nature of the bonding interaction and the electron-withdrawing effect of the aromatic ring system on the chlorine atom [21] [23].

XLogP3

3.4

Boiling Point

183.8 °C

Melting Point

-55.0 °C

Other CAS

620-16-6

Wikipedia

1-Chloro-3-ethylbenzene

Dates

Last modified: 08-16-2023

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